Cas no 1310210-06-0 (5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol)

5-Fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol is a fluorinated phenolic compound featuring a secondary amine and a hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the fluorine atom enhances its reactivity and binding affinity, while the hydroxyl and amino groups provide sites for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its structural flexibility and potential for hydrogen bonding. Its well-defined chemical properties and stability under controlled conditions make it suitable for precise synthetic applications, including the design of targeted inhibitors or receptor modulators.
5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol structure
1310210-06-0 structure
Product name:5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol
CAS No:1310210-06-0
MF:C11H16FNO2
MW:213.248646736145
CID:5188178
PubChem ID:63066726

5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol
    • 5-Fluoro-2-(1-((1-hydroxypropan-2-yl)amino)ethyl)phenol
    • Phenol, 5-fluoro-2-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]-
    • 5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol
    • Inchi: 1S/C11H16FNO2/c1-7(6-14)13-8(2)10-4-3-9(12)5-11(10)15/h3-5,7-8,13-15H,6H2,1-2H3
    • InChI Key: PNPUWQFNRGTZNU-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)O)C(C)NC(C)CO

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 191
  • XLogP3: 1.7
  • Topological Polar Surface Area: 52.5

5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-161122-0.25g
5-fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol
1310210-06-0
0.25g
$1012.0 2023-06-08
Enamine
EN300-161122-5.0g
5-fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol
1310210-06-0
5g
$3189.0 2023-06-08
Enamine
EN300-161122-2.5g
5-fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol
1310210-06-0
2.5g
$2155.0 2023-06-08
Enamine
EN300-161122-10000mg
5-fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol
1310210-06-0
10000mg
$2701.0 2023-09-23
Enamine
EN300-161122-1000mg
5-fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol
1310210-06-0
1000mg
$628.0 2023-09-23
Enamine
EN300-161122-2500mg
5-fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol
1310210-06-0
2500mg
$1230.0 2023-09-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1424523-1g
5-Fluoro-2-(1-((1-hydroxypropan-2-yl)amino)ethyl)phenol
1310210-06-0 95%
1g
¥27720.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1424523-50mg
5-Fluoro-2-(1-((1-hydroxypropan-2-yl)amino)ethyl)phenol
1310210-06-0 95%
50mg
¥24948.00 2024-08-09
Enamine
EN300-161122-0.05g
5-fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol
1310210-06-0
0.05g
$924.0 2023-06-08
Enamine
EN300-161122-10.0g
5-fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol
1310210-06-0
10g
$4729.0 2023-06-08

Additional information on 5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol

5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol: A Comprehensive Overview

The compound 5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol (CAS No. 1310210-06-0) is a structurally complex aromatic compound with significant potential in various fields, including pharmaceuticals and materials science. This compound has garnered attention due to its unique chemical properties and versatile applications. In this article, we will delve into its structure, synthesis, biological activity, and potential uses in modern research.

5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol is characterized by its phenolic ring with a fluorine substituent at the 5-position and an aminoethyl group attached at the 2-position. The aminoethyl group is further substituted with a hydroxylated propanol moiety, which introduces hydrophilic properties to the molecule. This combination of functional groups makes the compound highly versatile, enabling it to participate in a wide range of chemical reactions and interactions.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery. The presence of fluorine in 5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol enhances its lipophilicity, which is a critical factor for drug bioavailability. Moreover, the hydroxyl group on the propanol chain contributes to hydrogen bonding capabilities, making the compound suitable for interactions with biological targets such as proteins and nucleic acids.

The synthesis of 5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol involves a multi-step process that combines aromatic substitution reactions with nucleophilic additions. Researchers have optimized the synthesis pathway to improve yield and purity, making it more accessible for large-scale production. The use of advanced catalysts and reaction conditions has also been explored to enhance the efficiency of these reactions.

Biological studies on 5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol have revealed promising results in various assays. For instance, in vitro experiments have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Additionally, preliminary toxicity studies suggest that it has a favorable safety profile, which is essential for its potential use as a therapeutic agent.

In terms of applications, 5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol has been investigated for its role in drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for use in nanotechnology-based drug delivery platforms. Furthermore, its photostability under UV light has been leveraged in photoresponsive materials research.

The integration of computational chemistry tools has significantly advanced our understanding of 5-fluoro-2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling researchers to predict its behavior in different chemical environments. These computational studies have also facilitated the design of analogs with improved pharmacokinetic profiles.

Looking ahead, the development of 5-fluoro-2-{1-(1-hydroxypropan-2-yli)aminoethyl}phenol derivatives is expected to open new avenues in medicinal chemistry. By modifying the substituents on the phenolic ring or altering the aminoethyl chain, researchers can tailor the compound's properties for specific therapeutic applications. Collaborative efforts between chemists and biologists are crucial to fully harnessing the potential of this compound.

In conclusion, 5-fluoro-2-{1-(1-hydroxypropan-2-yli)aminoethyl}phenol (CAS No. 1310210

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